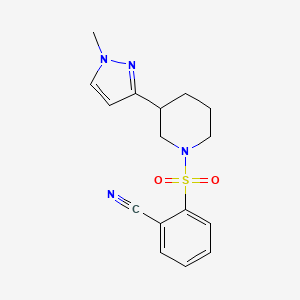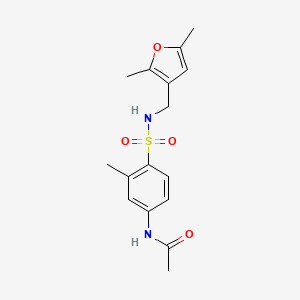
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide, also known as DASA-58, is a small molecule that has been developed for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Sulfamoylation Techniques and Antimicrobial Synthesis
Research has highlighted innovative methods in sulfamoylation, indicating the efficiency of using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents to accelerate the sulfamoylation reactions of hydroxyl groups. This process yields high-quality sulfamates without the need for a base, showing its applicability to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000). Another study focused on the synthesis of heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial purposes. These compounds, including thiazole, pyridone, and chromene derivatives, exhibited significant antibacterial and antifungal activities, highlighting the chemical's role in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Modification of Biologically Active Compounds
Research has explored the modification of biologically active amides and amines with fluorine-containing heterocycles. This modification aims to enhance the biological properties of compounds like acetazolamide by introducing heterocyclic compounds with the CF3 substituent, demonstrating a method to potentially increase the efficacy of existing pharmaceuticals without altering their core structures (Sokolov & Aksinenko, 2012).
Antioxidant Activity of Coordination Complexes
The synthesis and characterization of pyrazole-acetamide derivatives have led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting a potential application in combating oxidative stress-related disorders. The study not only sheds light on the structural aspects of these complexes but also emphasizes their biological relevance (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-7-15(18-13(4)19)5-6-16(10)23(20,21)17-9-14-8-11(2)22-12(14)3/h5-8,17H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMSOJLLVITMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2595712.png)
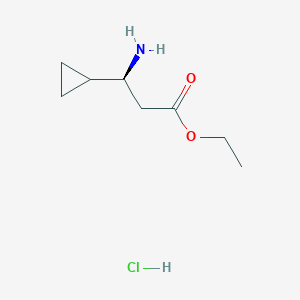
![4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595716.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)
![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)
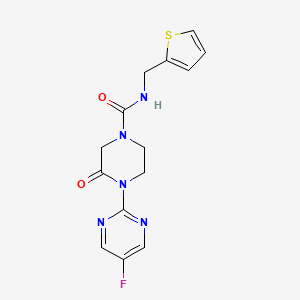

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)
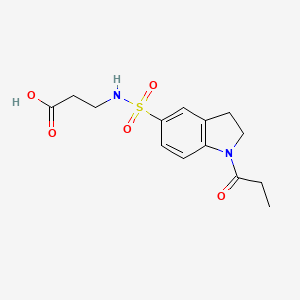
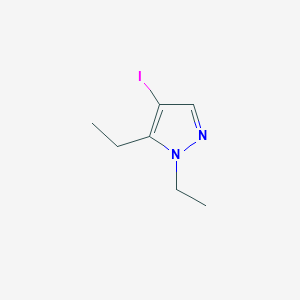
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
